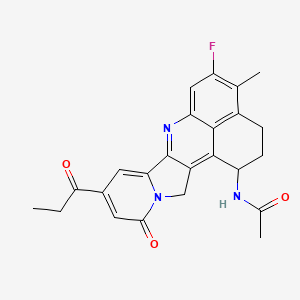

Exatecan analog 36

CAS No.:

Cat. No.: VC16603139

Molecular Formula: C24H22FN3O3

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H22FN3O3 |

|---|---|

| Molecular Weight | 419.4 g/mol |

| IUPAC Name | N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |

| Standard InChI | InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |

| Standard InChI Key | UWSSMMLNRVDDTK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |

Introduction

Chemical Structure and Properties of Exatecan Analog 36

Exatecan analog 36 is structurally derived from exatecan, a synthetic camptothecin analog. The compound retains the core pentacyclic scaffold of camptothecins but incorporates modifications to enhance stability and potency. Key structural features include a fluorine atom at position 10 and a methylenedioxy group bridging positions 10 and 11, which contribute to its improved DNA-binding affinity .

Table 1: Key Chemical and Physical Properties of Exatecan Analog 36

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.45 g/mol |

| Topoisomerase I IC50 | 2.2 μM |

| Solubility | Moderate in polar solvents |

The fluorine substitution enhances lipophilicity, facilitating membrane permeability and intracellular accumulation . These properties make it particularly suitable for ADC formulations, where stability during circulation and efficient payload delivery are critical .

Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

Exatecan analog 36 functions as a topoisomerase I (TOP1) poison by stabilizing the TOP1-DNA cleavage complex during DNA replication. This stabilization prevents religation of single-strand DNA breaks, leading to replication fork collapse and double-strand DNA breaks during S-phase . The resulting DNA damage triggers apoptosis, particularly in rapidly dividing cancer cells.

Compared to other TOP1 inhibitors like SN-38 (the active metabolite of irinotecan), exatecan analog 36 demonstrates 10–20-fold greater cytotoxic potency in vitro . This enhanced activity is attributed to its prolonged intracellular retention and higher affinity for TOP1. In BRCA1-deficient MX-1 xenograft models, a single dose of a polyethylene glycol (PEG)-conjugated exatecan prodrug suppressed tumor growth for over 40 days, underscoring its sustained therapeutic effect .

Pharmacokinetic Profile and Modifications for Improved Delivery

The clinical utility of exatecan has historically been limited by its short plasma half-life (~10 hours in humans) . To address this, exatecan analog 36 has been engineered for integration into prodrugs and ADCs. For example, conjugation to a 4-arm 40 kDa PEG polymer via a β-eliminative linker extends its apparent circulating half-life to 12 hours in mice, with a release half-life of 40 hours for free exatecan . This modification allows for sustained drug exposure, critical for maintaining TOP1 inhibition throughout multiple cell cycles.

Key Pharmacokinetic Advantages of PEGylated Exatecan Analog 36:

-

Prolonged half-life: 12-hour circulation time vs. 10 hours for unmodified exatecan .

-

Controlled release: Linear release kinetics ensure steady drug concentrations.

-

Reduced toxicity: Antigen-independent targeting minimizes off-site effects .

Preclinical Efficacy and Synergy with DNA Damage Response Inhibitors

In preclinical studies, exatecan analog 36 has shown remarkable synergy with inhibitors of DNA repair pathways. For instance, combining a single low dose of PEG-exatecan (2.5 μmol/kg) with the PARP inhibitor talazoparib induced significant tumor regression in BRCA1-deficient models . Similarly, co-administration with the ATR inhibitor VX970 resulted in synthetic lethality, eradicating tumors that were resistant to monotherapy .

These findings highlight the compound’s potential in precision oncology, particularly for tumors with homologous recombination deficiency (HRD). The synergy arises from concurrent inhibition of TOP1 and DNA damage repair mechanisms, creating an insurmountable burden of genomic instability in cancer cells .

Applications in Antibody-Drug Conjugates (ADCs)

Exatecan analog 36 is a cornerstone payload in next-generation ADCs targeting tumors overexpressing specific antigens. A notable example is its conjugation to an anti-carcinoembryonic antigen (CEA) antibody, detailed in patent EP4079761A1 . The ADC comprises:

-

A humanized anti-CEA IgG1 antibody with engineered complementarity-determining regions (CDRs).

-

A cleavable linker system for pH-dependent payload release.

-

Exatecan analog 36 as the cytotoxic warhead.

Table 2: Key Features of Anti-CEA ADC with Exatecan Analog 36

| Component | Description |

|---|---|

| Antibody | Humanized IgG1 targeting CEA |

| Linker | Maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl |

| Drug-to-Antibody Ratio (DAR) | 4–8 |

This ADC demonstrated potent antitumor activity in preclinical models of colorectal and pancreatic cancers, with complete responses observed at doses as low as 3 mg/kg . The design minimizes systemic toxicity by restricting payload release to the tumor microenvironment.

Synthesis and Manufacturing Considerations

The synthesis of exatecan analog 36 involves multi-step organic reactions, starting from exatecan’s core structure. A representative pathway includes:

-

Boc protection: Introduction of a tert-butoxycarbonyl (Boc) group to the primary amine of exatecan.

-

Linker conjugation: Attachment of a 6-aminohexyl spacer via carbamate bond formation.

-

Deprotection: Removal of the Boc group under acidic conditions to yield the final analog .

Critical quality attributes, such as purity (>95% by HPLC) and stability, are rigorously controlled to ensure batch consistency .

Future Directions and Clinical Translation

While exatecan analog 36 remains in preclinical development, its prospects for clinical adoption are bolstered by:

-

Combination regimens: Ongoing studies with immune checkpoint inhibitors and targeted therapies.

-

Novel delivery systems: Development of tumor-selective nanoparticles and prodrugs.

-

Biomarker-driven trials: Patient stratification based on TOP1 expression and HRD status.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume